2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE
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Overview
Description
2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a naphthalene moiety and a thiazole ring
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Naphthalen-1-yl)-N-{Naphtho[1,2-d][1,3]thiazol-2-yl}acetamide are largely determined by its thiazole ring. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that this compound may interact with biomolecules through these mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the attachment of the naphthalene moiety via a condensation reaction. The reaction conditions often require the use of catalysts, such as copper (I) salts, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthylamines .
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its fluorescent properties.
Medicine: Research is ongoing into its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: It can be used in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, inhibiting their activity and leading to cellular effects such as apoptosis .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalene moiety and has similar synthetic routes.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound has a thiazole ring and exhibits similar biological activities.
Uniqueness
2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE is unique due to its specific combination of a naphthalene moiety and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c26-21(14-17-9-5-8-15-6-1-3-10-18(15)17)24-23-25-22-19-11-4-2-7-16(19)12-13-20(22)27-23/h1-13H,14H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKDVSSMYPRIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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